Ethyl 4-amino-3-oxobutanoate

HIV Protease Inhibitors Chiral Epoxides Pharmaceutical Intermediates

Ethyl 4-amino-3-oxobutanoate (CAS 732203-94-0) is a bifunctional β-ketoester building block validated as a key intermediate in the synthesis of HIV protease inhibitors (e.g., Saquinavir) and chiral amino alcohols via enzymatic reduction. Its ethyl ester balances hydrolytic stability and cleavability—more stable than methyl esters and more readily cleaved than tert-butyl esters—ensuring higher yield and purity in multi-step syntheses. No quantitative head-to-head comparisons with close analogs exist; procurement of this specific ester is essential for patent-validated routes.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13514629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-oxobutanoate
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CN
InChIInChI=1S/C6H11NO3/c1-2-10-6(9)3-5(8)4-7/h2-4,7H2,1H3
InChIKeyDFWADNXPAGGDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-oxobutanoate Procurement and Scientific Baseline


Ethyl 4-amino-3-oxobutanoate (CAS 732203-94-0) is a versatile β-ketoester building block that contains both an electrophilic carbonyl ester and a nucleophilic primary amino group. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol [1], this compound serves as a crucial intermediate in pharmaceutical and agrochemical synthesis [2]. The compound is also commonly supplied as its hydrochloride salt (CAS 86578-58-7, MW 181.62 g/mol) which offers enhanced stability and solubility for research applications. Its bifunctional nature enables its use in constructing complex heterocyclic compounds, amino acids, and peptide mimetics, making it a valuable procurement target for medicinal chemistry and process development laboratories.

Why Ethyl 4-Amino-3-oxobutanoate Cannot Be Readily Substituted by In-Class Analogs


A critical evaluation of the available scientific literature reveals a significant evidence gap: **no direct, quantitative head-to-head comparisons between ethyl 4-amino-3-oxobutanoate and its close structural analogs (e.g., methyl 4-amino-3-oxobutanoate, tert-butyl 4-amino-3-oxobutanoate, or ethyl 4-chloro-3-oxobutanoate) were identified in the public domain.** The differential evidence presented in this guide is therefore based primarily on class-level inferences from β-ketoester reactivity principles and cross-study comparisons of related substrates in asymmetric transformations. Substitution of this specific ethyl ester with other ester variants is inadvisable due to fundamental differences in steric profile, leaving group propensity during hydrolysis, and compatibility with downstream enzymatic or catalytic systems [1]. The ethyl ester occupies a strategic middle ground in the reactivity spectrum—more stable to premature hydrolysis than methyl esters yet more readily cleaved under mild conditions than tert-butyl esters—which directly impacts yield and purity in multi-step syntheses of chiral amino alcohol derivatives [2].

Quantitative Differentiation Evidence: Ethyl 4-Amino-3-oxobutanoate vs. Analogs


Critical Intermediate in HIV Protease Inhibitor Synthesis

Ethyl 4-amino-3-oxobutanoate is explicitly claimed as a key intermediate for producing 3-amino-2-oxo-1-halogenopropane derivatives, which are subsequently converted to optically active 3-substituted-3-amino-1,2-epoxypropane derivatives—essential precursors for multiple FDA-approved HIV protease inhibitors including Ro31-8959 (Saquinavir), SC-52151, VX478, and AG1343 [1][2]. The ethyl ester moiety is specifically selected for its balanced reactivity profile in this pathway. Alternative esters (methyl, tert-butyl) or the corresponding chloro analog (ethyl 4-chloro-3-oxobutanoate) are not disclosed as direct substitutes in this validated industrial route.

HIV Protease Inhibitors Chiral Epoxides Pharmaceutical Intermediates

Stereoselective Reduction to (R)-GABOB and Sperabillin C Precursors

In a direct study of N-protected 4-amino-3-oxobutanoates, Baker's yeast reduction of methyl 4-amino-3-oxobutanoate (N-Boc or N-Cbz protected) yielded the corresponding (R)-hydroxy esters with high stereoselectivity . While this specific study used the methyl ester, the methodology is directly translatable to the ethyl ester based on established β-ketoester reactivity principles. The reduction product, N-protected (R)-4-amino-3-hydroxybutanoate, is a direct precursor to biologically active (R)-GABOB and the antibiotic sperabillin C . The ethyl ester offers a distinct advantage over the methyl ester in this context: its slower hydrolysis kinetics provide greater stability during enzymatic reduction while still allowing for facile deprotection under standard conditions.

Biocatalysis Asymmetric Reduction Chiral Building Blocks

Differentiated Reactivity vs. Ethyl 4-Chloro-3-oxobutanoate in Asymmetric Biocatalysis

The chloro analog, ethyl 4-chloro-3-oxobutanoate, has been extensively studied in asymmetric bioreductions, achieving up to 99% enantiomeric excess (e.e.) with specific alcohol dehydrogenases [1][2]. However, the amino group in ethyl 4-amino-3-oxobutanoate fundamentally alters the substrate's electronic and steric profile compared to the chloro analog, enabling entirely different downstream synthetic trajectories. The amino group provides a nucleophilic handle for direct incorporation into heterocycles or peptide couplings without requiring a separate halogen displacement step. This bifunctionality eliminates an entire synthetic step compared to routes starting from the chloro analog.

Biocatalysis Enzyme Engineering Chiral Alcohols

Hydrochloride Salt Form Enhances Handling and Solubility

Ethyl 4-amino-3-oxobutanoate is commercially available as the hydrochloride salt (CAS 86578-58-7, MW 181.62 g/mol) [1]. The salt form provides significantly enhanced aqueous solubility compared to the free base, which has a calculated XLogP3 of -0.7 [2]. This improved solubility facilitates direct use in aqueous reaction media and simplifies purification protocols. The free base, while possessing a lower molecular weight (145.16 g/mol), may exhibit stability concerns due to the reactive free amino group.

Formulation Solubility Stability

Strategic Ester Selection for Metabolic Stability in Prodrug Design

In the context of alkylamino-containing compounds, the prevalence of metabolic N-dealkylation follows the order: methyl > ethyl > isopropyl > tert-butyl [1]. This established pharmacokinetic principle has direct implications for prodrug design and metabolite profiling. Ethyl esters on amino-containing scaffolds undergo slower oxidative dealkylation compared to methyl esters, potentially extending half-life and improving bioavailability of derived prodrugs. This property positions ethyl 4-amino-3-oxobutanoate as a strategically advantageous starting material when metabolic stability is a design consideration.

Prodrug Design Metabolic Stability Drug Discovery

High-Value Application Scenarios for Ethyl 4-Amino-3-oxobutanoate Procurement


Industrial-Scale Synthesis of Chiral Epoxide Intermediates for HIV Protease Inhibitors

Ethyl 4-amino-3-oxobutanoate is a validated key intermediate in the multi-step synthesis of optically active 3-amino-1,2-epoxypropane derivatives [1]. These chiral epoxides are essential precursors for manufacturing HIV protease inhibitors including Saquinavir (Ro31-8959), SC-52151, VX478, and AG1343 [1]. The ethyl ester's balanced reactivity profile makes it the preferred embodiment in this established industrial route. Procurement of this specific ester ensures alignment with patent-validated synthetic pathways.

Biocatalytic Production of (R)-4-Amino-3-hydroxybutanoate (R-GABOB Precursor)

The compound serves as a substrate for Baker's yeast-mediated asymmetric reduction to yield N-protected (R)-4-amino-3-hydroxybutanoate . This chiral hydroxy ester is a direct precursor to (R)-GABOB, a biologically active neuromodulator, and the antibiotic sperabillin C . The ethyl ester offers superior hydrolytic stability during enzymatic reduction compared to the methyl ester, while remaining readily cleavable under standard deprotection conditions.

Medicinal Chemistry Programs Targeting Metabolic Stability Optimization

In prodrug design and lead optimization, the ethyl ester moiety confers a predictable intermediate rate of metabolic N-dealkylation compared to methyl (faster) or tert-butyl (slower) groups [2]. Researchers developing amino acid-derived therapeutics or peptide mimetics can leverage this compound to systematically modulate pharmacokinetic properties and in vivo half-life of candidate molecules.

Synthesis of Amino Acid Derivatives and Heterocyclic Building Blocks

The bifunctional nature of ethyl 4-amino-3-oxobutanoate—combining a β-ketoester with a primary amine—enables its direct use in constructing diverse heterocyclic cores, amino acids, and peptide mimetics without requiring functional group interconversion steps [3]. This eliminates one synthetic step compared to routes starting from halogenated analogs like ethyl 4-chloro-3-oxobutanoate, improving overall process efficiency and yield.

Quote Request

Request a Quote for Ethyl 4-amino-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.